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molecular formula C9H16O2 B2598344 2-Ethyl-1-buten-1-yl Propionate CAS No. 142935-43-1

2-Ethyl-1-buten-1-yl Propionate

Cat. No. B2598344
M. Wt: 156.225
InChI Key: RVZZYIXWSKDHFQ-UHFFFAOYSA-N
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Patent
US05229381

Procedure details

A reaction vessel was charged sequentially with Et3N (12.8 L), propionic anhydride (14.48 L), dimethylaminopyridine (94 gm) and 2-ethylbutyraldehyde (7.5 L). The mixture was stirred and heated under gentle reflux (120°-135° C.) for 5 hours in a nitrogen atmosphere. The reaction was then cooled to 70° C. and H2O (13.5 L) was added slowly. On complete addition, the mixture was heated at reflux for 45 minutes and then cooled to room temperature before hexane (7.5 L) was added. The aqueous layer was separated and re-extracted with hexane (5 L) and the combined organic layers were washed with saturated NaHCO3 (2×7.5 L) before being evaporated in vacuo at 40° C. The residue (10 Kg) so obtained was fractionally distilled (b.p. 75°-80° C., 30-40 mm Hg) to give the required product (7.712 Kg) as a mobile liquid.
Name
Quantity
12.8 L
Type
reactant
Reaction Step One
Quantity
14.48 L
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step Two
Name
Quantity
13.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[C:8]([O:12][C:13](=O)CC)(=[O:11])[CH2:9][CH3:10].CN([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22]N=1)C.C(C(CC)C=O)C>CCCCCC.O>[C:8]([O:12][CH:13]=[C:24]([CH2:25][CH3:20])[CH2:23][CH3:22])(=[O:11])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
12.8 L
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
14.48 L
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
94 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
7.5 L
Type
reactant
Smiles
C(C)C(C=O)CC
Step Two
Name
Quantity
7.5 L
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
13.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux (120°-135° C.) for 5 hours in a nitrogen atmosphere
Duration
5 h
ADDITION
Type
ADDITION
Details
On complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with hexane (5 L)
WASH
Type
WASH
Details
the combined organic layers were washed with saturated NaHCO3 (2×7.5 L)
CUSTOM
Type
CUSTOM
Details
before being evaporated in vacuo at 40° C

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC=C(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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